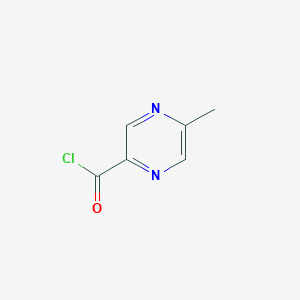

5-Methylpyrazine-2-carbonyl chloride

説明

特性

IUPAC Name |

5-methylpyrazine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFGMBPQPQLNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570137 | |

| Record name | 5-Methylpyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50886-34-5 | |

| Record name | 5-Methylpyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Strategic Synthesis of 5-Methylpyrazine-2-carbonyl Chloride

Executive Summary & Retrosynthetic Logic

5-Methylpyrazine-2-carbonyl chloride (CAS: 55557-52-3) is a critical electrophilic intermediate employed in the synthesis of second-generation sulfonylurea anti-diabetic agents, most notably Glipizide . Its high reactivity makes it the preferred "warhead" for acylating sulfonamides or amines.

However, the pyrazine ring presents unique challenges: it is electron-deficient, making the ring susceptible to nucleophilic attack if conditions are too harsh, yet the methyl group at the C5 position is sensitive to over-oxidation.

Retrosynthetic Pathway

The synthesis is best approached via a linear oxidation-chlorination sequence starting from the commodity chemical 2,5-Dimethylpyrazine .

Figure 1: Retrosynthetic disconnection showing the linear dependency from commodity starting materials.

Upstream Synthesis: The Selectivity Challenge

Target: 5-Methylpyrazine-2-carboxylic acid (CAS: 5521-55-1)

Before synthesizing the chloride, one must secure high-purity carboxylic acid. The commercial synthesis involves the oxidation of 2,5-dimethylpyrazine .[1][2][3]

The Technical Bottleneck: The molecule contains two identical methyl groups. The challenge is selective mono-oxidation . Over-oxidation leads to pyrazine-2,5-dicarboxylic acid, a useless byproduct that is difficult to separate.[1][3]

Protocol: Controlled Permanganate Oxidation

While Selenium Dioxide (

Reagents:

-

2,5-Dimethylpyrazine (1.0 eq)[3]

- (2.0 eq - Strict Limit)

-

Water (Solvent)[4]

-

Pyridine (Co-solvent/Phase transfer aid)

Methodology:

-

Dissolution: Dissolve 2,5-dimethylpyrazine in water/pyridine mixture at 85°C.

-

Controlled Addition: Add

slowly over 1 hour. Crucial: Do not dump all oxidant at once; this causes local concentration spikes leading to di-acid formation. -

Workup: Filter

precipitate while hot. -

Isolation: Acidify the filtrate with dilute

to pH 2-3. The mono-acid will precipitate as yellow needles. -

Purification: Recrystallize from water to remove trace di-acid.

Core Synthesis: 5-Methylpyrazine-2-carbonyl Chloride

Reaction Type: Nucleophilic Acyl Substitution (Chlorination) Critical Quality Attribute (CQA): Absence of residual acid and moisture.

Mechanistic Insight: The Role of DMF

Direct reaction with Thionyl Chloride (

DMF reacts with

Figure 2: The DMF catalytic cycle accelerating the chlorination process.

Detailed Experimental Protocol

This protocol is designed for a 100g scale batch, scalable to pilot production.

Materials Table:

| Reagent | Role | Equiv. | Mass/Vol | Notes |

| 5-Methylpyrazine-2-carboxylic acid | Substrate | 1.0 | 100 g | Dry thoroughly before use (<0.5% water) |

| Thionyl Chloride ( | Chlorinating Agent | 1.5 | ~130 g | Excess ensures complete conversion |

| DMF | Catalyst | 0.05 | ~2-3 mL | Essential for kinetics |

| Xylene (or Toluene) | Solvent | N/A | 500 mL | Azeotropic water removal capability |

Step-by-Step Procedure:

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Connect the condenser outlet to a caustic scrubber (

trap) to neutralize -

Slurry Formation: Charge the flask with 5-Methylpyrazine-2-carboxylic acid (100g) and Xylene (400 mL). Start stirring to form a suspension.

-

Catalyst Addition: Add DMF (3 mL) directly to the suspension.

-

Reagent Addition: Charge Thionyl Chloride into the dropping funnel. Add dropwise to the reaction mixture over 30–45 minutes.

-

Observation: Gas evolution (

) will begin immediately.[5]

-

-

Reaction: Heat the mixture to 80°C . Maintain this temperature for 4–6 hours .

-

Endpoint: The suspension should clarify as the insoluble acid converts to the soluble acid chloride.

-

-

Workup (Distillation):

-

Switch the condenser to distillation mode.

-

Apply mild vacuum to remove excess

and the bulk of the Xylene. -

Note: Do not distill to dryness if the compound is thermally unstable; usually, the concentrated Xylene solution is used directly in the next step (e.g., Glipizide formation).

-

-

Isolation (Optional): If solid isolation is required, remove all solvent under high vacuum. The product solidifies as a brown/tan solid. Store under Nitrogen.

Safety & Critical Quality Attributes (E-E-A-T)

The DMCC Hazard

When using DMF and Thionyl Chloride, a side reaction can generate Dimethylcarbamoyl Chloride (DMCC) .[7]

-

Risk: DMCC is a potent carcinogen (Group 2A).

-

Mitigation: Use the minimum effective amount of DMF (catalytic quantities only). Ensure thorough solvent removal/purging if isolating the solid.

Handling & Stability

-

Moisture Sensitivity: The pyrazine nitrogen makes the carbonyl carbon highly electrophilic. This acid chloride hydrolyzes faster than benzoyl chloride. All glassware must be oven-dried.

-

Storage: Store at 2–8°C under Argon or Nitrogen.

References

-

Synthesis of Glipizide (Process Chemistry). Chinese Journal of Pharmaceuticals. (2015). Describes the condensation of the acid chloride with sulfonamides. 8[4][5][7][9][10][11][12][13][14]

-

Permanganate oxidation of a methyl group to carboxylic acid. ChemSpider Synthetic Pages. Detailed protocol for the selective oxidation of methyl-arenes. 4[4][5][7][9][10][11][13][14]

-

Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination. American Chemical Society. Discusses the formation of DMCC from DMF/Thionyl Chloride.[7] 7[4][7][9][10][11][12][13]

-

Process for preparation of Glipizide. Google Patents (WO2018078657A1). Industrial context for the use of 5-methylpyrazine-2-carbonyl chloride. 9[4][5][7][9][10][11][12][13]

Sources

- 1. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]

- 3. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Glipizide [cjph.com.cn]

- 9. WO2018078657A1 - Process for preparation of glipizide - Google Patents [patents.google.com]

- 10. "A Process For The Preparation Of Glipizide" [quickcompany.in]

- 11. CN102993106A - Novel synthesis route of glipizide - Google Patents [patents.google.com]

- 12. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]

- 13. jocpr.com [jocpr.com]

- 14. CN102993106B - Novel synthesis route of glipizide - Google Patents [patents.google.com]

Synthesis of Biologically Active Amides using 5-Methylpyrazine-2-carbonyl chloride: Mechanisms, Protocols, and Best Practices

An Application Guide for Researchers

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview for the synthesis of amides utilizing 5-methylpyrazine-2-carbonyl chloride. The pyrazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The corresponding carboxamides, in particular, are of high interest.[3][4]

This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling scientists to adapt and troubleshoot these protocols effectively. We will delve into the reaction mechanism, provide detailed and validated experimental procedures, and address critical safety and handling considerations.

The Underlying Chemistry: Nucleophilic Acyl Substitution

The formation of an amide from an acyl chloride and an amine is a classic example of nucleophilic acyl substitution.[5] Acyl chlorides, such as 5-methylpyrazine-2-carbonyl chloride, are highly reactive derivatives of carboxylic acids, making them excellent electrophiles for this transformation.[5][6][]

The reaction proceeds through a well-established two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a potent nucleophile) attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.

-

Leaving Group Expulsion: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, an excellent leaving group, is expelled.

-

Deprotonation: The product of the second step is a protonated amide (an ammonium salt). A base, typically a tertiary amine like triethylamine or diisopropylethylamine (DIEA), is required to neutralize the hydrogen chloride (HCl) byproduct generated in the reaction.[8] This deprotonation step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The overall reaction is driven to completion by the formation of a stable amide bond and the neutralization of the HCl byproduct by the base.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pearson.com [pearson.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 8. Amide Synthesis [fishersci.it]

Application Notes: 5-Methylpyrazine-2-carbonyl Chloride as a Strategic Acylating Agent in Pharmaceutical Synthesis

This guide provides an in-depth technical overview of 5-Methylpyrazine-2-carbonyl chloride, a pivotal reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, these notes elucidate the compound's mechanism of action, provide field-proven protocols for its application as an acylating agent, and offer insights into its strategic use in constructing complex pharmaceutical intermediates.

Introduction: The Strategic Importance of the Pyrazine Moiety

5-Methylpyrazine-2-carbonyl chloride is a heterocyclic acylating agent of significant interest in medicinal chemistry. The pyrazine ring is a structural motif present in numerous biologically active compounds and natural products, valued for its ability to participate in hydrogen bonding and other molecular interactions, often enhancing the pharmacological profile of a drug candidate.[1] As an acyl chloride, this reagent provides a direct and efficient route to introduce the 5-methylpyrazine-2-carboxamide functional group into target molecules, a key step in the synthesis of various pharmaceuticals.

Its most notable application is as a critical building block in the synthesis of Glipizide , a second-generation sulfonylurea drug used to treat type 2 diabetes.[2][3] The high reactivity of the acyl chloride function, coupled with the unique electronic properties of the pyrazine ring, makes it a preferred reagent for forming robust amide bonds with high efficiency.

Physicochemical Properties & Critical Safety Data

Handling 5-Methylpyrazine-2-carbonyl chloride requires a thorough understanding of its properties and strict adherence to safety protocols due to its hazardous nature.

| Property | Value | Source |

| CAS Number | 50886-34-5 | [4][5] |

| Molecular Formula | C₆H₅ClN₂O | [4] |

| Molecular Weight | 156.57 g/mol | [4] |

| Appearance | (Typically a solid or oil) | - |

| Primary Hazard | Corrosive, Water-Reactive | [4][6] |

Safety & Handling:

5-Methylpyrazine-2-carbonyl chloride is classified as a hazardous substance and must be handled with extreme care in a well-ventilated fume hood.

-

Corrosivity: The compound causes severe skin burns and serious eye damage.[4] Accidental contact requires immediate and thorough rinsing with water and urgent medical attention.

-

Toxicity: It is harmful if swallowed.[4]

-

Reactivity: As with most acyl chlorides, it reacts violently with water and other protic solvents (e.g., alcohols), liberating toxic hydrogen chloride (HCl) gas.[6] All reactions must be conducted under strictly anhydrous (inert) conditions.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[4]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry, and well-ventilated area away from moisture and incompatible materials like bases and oxidizing agents.

Mechanism of Acylation: A Nucleophilic Acyl Substitution

The utility of 5-Methylpyrazine-2-carbonyl chloride stems from its function as a potent electrophile in nucleophilic acyl substitution reactions.[7][8] The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles such as amines and alcohols.[9]

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile (e.g., the lone pair of an amine) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The carbonyl double bond reforms by expelling the chloride ion, which is an excellent leaving group, to yield the final acylated product and a molecule of HCl.

To drive the reaction to completion and prevent protonation of the nucleophile, a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is typically added to act as an HCl scavenger.[10]

Caption: General mechanism of nucleophilic acyl substitution.

Application Protocol: Amide Synthesis

This protocol provides a generalized, robust procedure for the acylation of a primary or secondary amine. It should be adapted based on the specific properties (e.g., solubility, reactivity) of the amine substrate.

Protocol 1: General Acylation of an Aliphatic Amine

Objective: To synthesize an N-substituted-5-methylpyrazine-2-carboxamide.

Materials:

-

Amine substrate (1.0 eq)

-

5-Methylpyrazine-2-carbonyl chloride (1.05 - 1.1 eq)

-

Triethylamine (Et₃N) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon manifold)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. The causality for using an anhydrous solvent is to prevent the hydrolysis of the highly reactive acyl chloride, which would reduce yield and generate impurities.[10]

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm of the acylation, minimizing potential side reactions.

-

Reagent Addition: Dissolve 5-Methylpyrazine-2-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A slight excess of the acyl chloride ensures the complete consumption of the potentially more valuable amine substrate.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

Work-up & Purification:

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by slowly adding saturated aqueous NaHCO₃ solution to neutralize the triethylamine hydrochloride salt and any unreacted acyl chloride.[10]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to obtain the pure amide product.

Case Study: Synthesis of a Glipizide Precursor

A prominent industrial application of 5-Methylpyrazine-2-carbonyl chloride is the synthesis of N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide, a key intermediate for the drug Glipizide.[2][11]

Reaction: 5-Methylpyrazine-2-carbonyl chloride + 4-(2-Aminoethyl)benzenesulfonamide → N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide

| Parameter | Value/Condition | Rationale |

| Solvent | Dichloromethane (DCM) or similar aprotic solvent | Provides good solubility for reactants and is inert to the reaction conditions.[10] |

| Base | Triethylamine | Scavenges the HCl byproduct, driving the reaction forward.[10][11] |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the reaction rate, followed by warming to ensure completion.[10] |

| Stoichiometry | ~1.05 eq of acyl chloride | Ensures full conversion of the sulfonamide starting material. |

| Typical Yield | >80% | This is an efficient transformation, crucial for industrial synthesis.[12] |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the acylation protocol, providing a clear, step-by-step visual guide for laboratory execution.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Glipizide [cjph.com.cn]

- 3. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. 50886-34-5 | 5-Methylpyrazine-2-carbonyl chloride - AiFChem [aifchem.com]

- 5. 50886-34-5|5-Methylpyrazine-2-carbonyl chloride|BLD Pharm [bldpharm.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. byjus.com [byjus.com]

- 8. Acylation Reaction- Mechanism, Applications and FAQs. [allen.in]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. WO2018078657A1 - Process for preparation of glipizide - Google Patents [patents.google.com]

- 12. "A Process For The Preparation Of Glipizide" [quickcompany.in]

experimental protocol for acylation with 5-Methylpyrazine-2-carbonyl chloride

Executive Summary & Strategic Context

The 5-methylpyrazine-2-carbonyl moiety is a pharmacophore of significant interest in medicinal chemistry, serving as the core scaffold for blockbuster type-2 diabetes therapeutics (e.g., Glipizide ) and lipid-lowering agents (Acipimox ).

While the carboxylic acid precursor is stable, the activated reagent—5-Methylpyrazine-2-carbonyl chloride (CAS: 50886-34-5) —presents specific challenges. It is highly moisture-sensitive, prone to hydrolysis, and can degrade into the less reactive anhydride form if stored improperly.

This guide provides a self-validating experimental framework for introducing this motif into amines. We prioritize an in situ generation protocol to ensure maximum reactivity, alongside a standard method for commercial stocks.

Critical Reagent Management (The "Make vs. Buy" Decision)

Expert Insight: Commercial samples of 5-methylpyrazine-2-carbonyl chloride often arrive partially hydrolyzed due to the hygroscopic nature of the pyrazine ring.

-

Recommendation: For critical library synthesis or scale-up (>5g), generate the acid chloride in situ from 5-methylpyrazine-2-carboxylic acid.

-

Storage: If buying commercial, store under Argon at 4°C. If the solid appears "clumpy" or sticky, it has likely hydrolyzed; perform a titrimetric assay or convert back to the acid before use.

Protocol A: In Situ Generation & Acylation (Recommended)

Best for: High-value amines, scale-up, and ensuring 100% active acylating agent.

Materials

-

Precursor: 5-Methylpyrazine-2-carboxylic acid (CAS: 5521-55-1)

-

Activator: Thionyl Chloride (

) or Oxalyl Chloride [ -

Catalyst: N,N-Dimethylformamide (DMF) - anhydrous

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (

)

Step-by-Step Workflow

Phase 1: Activation (Acid

Acid Chloride)

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and

inlet. -

Suspension: Charge 5-methylpyrazine-2-carboxylic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration). Note: The acid may not fully dissolve initially.

-

Catalysis: Add catalytic DMF (2-3 drops per 10 mmol). This forms the Vilsmeier-Haack intermediate, drastically accelerating the reaction.

-

Chlorination:

-

Option A (Standard): Add

(1.5 equiv) dropwise at 0°C. Heat to reflux (40°C) for 2 hours. -

Option B (Mild): Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir at Room Temp (RT) for 3 hours.

-

-

Validation (Self-Check): Monitor gas evolution (

). Once cessation is observed, the solution should become clear/homogeneous. -

Isolation: Concentrate in vacuo to remove excess chlorinating agent. Arotropically distill with toluene (

) to remove trace-

Result: Off-white to yellow solid/residue. Use immediately.

-

Phase 2: Acylation (Coupling)

-

Solubilization: Redissolve the fresh acid chloride (1.1 equiv) in anhydrous DCM.

-

Amine Prep: In a separate vessel, dissolve the Target Amine (1.0 equiv) and DIPEA (2.5 equiv) in DCM.

-

Addition: Cool the amine solution to 0°C. Cannulate the acid chloride solution dropwise into the amine mixture over 15 minutes.

-

Why? Adding Acid Chloride

Amine minimizes the formation of bis-acylated byproducts if the amine is primary.

-

-

Reaction: Warm to RT and stir for 2–4 hours.

-

Monitoring: Check TLC (System: 5% MeOH in DCM). The acid chloride stays at baseline (hydrolyzes on plate) or runs high as methyl ester if quenched with MeOH. Look for the disappearance of the amine spot.

Protocol B: Standard Acylation (Commercial Reagent)

Best for: Robust amines, quick parallel synthesis.

Workflow

-

Quality Check: Take a small aliquot of commercial acid chloride and quench with excess methanol. Run NMR. If >5% acid (broad OH, shift in aromatics) is present, account for stoichiometry or purify.

-

Reaction:

-

Dissolve Amine (1.0 equiv) and

(1.5 equiv) in anhydrous THF or DCM. -

Add 5-Methylpyrazine-2-carbonyl chloride (1.2 equiv) as a solid or solution at 0°C.

-

Note: If the reagent is old, add 0.1 equiv of DMAP to accelerate the reaction of the remaining active species.

-

-

Quench: Add sat.

solution.[1][2] Vigorous stirring for 15 mins to hydrolyze unreacted acid chloride.

Workup & Purification Strategy

| Step | Procedure | Purpose |

| Quench | Add sat. | Neutralize HCl salts and hydrolyze excess acid chloride. |

| Extraction | Extract with DCM ( | Pyrazines are moderately polar; avoid hexanes. |

| Acid Wash | Wash organic layer with 0.1M citric acid or 1N HCl. | Remove unreacted amine and DIPEA/TEA. Caution: Ensure product is not basic. |

| Drying | Dry over | Remove water.[3] |

| Purification | Flash Chromatography: DCM:MeOH (95:5) or EtOAc:Hexanes. | Pyrazine amides are UV active (254 nm). |

| Recrystallization | EtOH or EtOAc/Heptane. | Effective for high-crystallinity pyrazine amides. |

Visualization: Reaction Logic & Mechanism[4]

Diagram 1: Experimental Decision Tree

Caption: Decision matrix for selecting the optimal activation pathway based on scale and reagent stability.

Diagram 2: Mechanistic Pathway

Caption: Nucleophilic acyl substitution mechanism. Base is critical to drive equilibrium by trapping HCl.

Analytical Data & Troubleshooting

Expected NMR Signatures (in )

-

Pyrazine Ring Protons: Two singlets (or tight doublets) in the aromatic region, typically

9.0–9.2 ppm (H-3) and -

Methyl Group: A distinct singlet at

2.6–2.7 ppm. -

Amide NH: Broad singlet, variable position (

6.0–8.0 ppm).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride. | Switch to Protocol A (In situ). Ensure solvents are anhydrous. |

| Sticky Precipitate | Pyrazine salt formation. | The product might be protonated. Wash with sat.[2][4][5] |

| Bis-acylation | Excess reagent + Primary Amine. | Reverse addition: Add Acid Chloride slowly to the Amine. |

| Starting Material Remains | Low reactivity of Amine. | Add DMAP (0.1 equiv) or switch to reflux in Toluene. |

References

-

PubChem. 2-Chloro-5-methylpyrazine (Intermediate Data). National Library of Medicine. [Link]

-

Technoarete. Novel Synthesis Method for 2-Methylpyrazine-5-Carboxylic acid.[Link]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]

- 3. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. technoarete.org [technoarete.org]

- 5. Page loading... [wap.guidechem.com]

Application Notes & Protocols: The Strategic Use of 5-Methylpyrazine-2-carbonyl chloride in Novel Fragrance Synthesis

Abstract

Pyrazine derivatives are cornerstones in the creation of gourmand, green, and roasted aromas, lending significant character and realism to fragrance compositions.[1][2] This document provides an in-depth technical guide on the application of 5-Methylpyrazine-2-carbonyl chloride, a highly versatile and reactive intermediate, in the synthesis of novel pyrazine-based fragrance molecules. We will explore the underlying chemical principles, provide detailed, field-proven protocols for the synthesis of pyrazine esters and amides, and discuss the critical aspects of reaction design, safety, and product characterization. This guide is intended for researchers, synthetic chemists, and fragrance development professionals seeking to expand their palette of aromatic compounds.

Introduction: The Olfactory Significance of Pyrazines

Pyrazines are a class of heterocyclic aromatic compounds defined by a six-membered ring containing two nitrogen atoms at opposite positions.[1] In nature, they are the source of many potent and distinctive odors, particularly those associated with roasting, heating, and fermentation processes. The aroma profiles of pyrazines are remarkably diverse, ranging from nutty, coffee, and cocoa notes to green, earthy, and bell pepper-like scents.[1][2][3] This makes them indispensable for crafting authentic gourmand fragrances and for adding vibrant, natural accents to green and woody compositions.[1][3]

While many pyrazines are used directly, the true potential for innovation lies in creating unique derivatives. This is where a reactive building block like 5-Methylpyrazine-2-carbonyl chloride becomes invaluable. The 5-methylpyrazine core provides the characteristic roasted, nutty foundation, while the highly reactive acyl chloride functional group allows for straightforward chemical modification.[4][5] By reacting it with a wide array of nucleophiles—primarily alcohols and amines—chemists can generate extensive libraries of novel pyrazine esters and amides, each with a unique and potentially valuable olfactory profile.

This document serves as a practical guide to harnessing the synthetic potential of this key intermediate.

Core Chemical Principles & Strategic Rationale

The synthetic strategy hinges on the distinct chemical properties of the two main components of the molecule: the pyrazine ring and the acyl chloride group.

The Pyrazine Core: An Aromatic Foundation

The 5-methylpyrazine moiety is the primary odor-bearing part of the molecule. The methyl group at the 5-position typically enhances the nutty and roasted characteristics inherent to the pyrazine class. The core structure is thermally stable, a crucial attribute for fragrances that may be used in applications like candles or other heated products.

The Acyl Chloride Group: A Reactive Handle for Derivatization

Acyl chlorides are among the most reactive derivatives of carboxylic acids.[4][5] This high reactivity is the key to their utility. The electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom makes the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack.

This enables efficient and often high-yielding reactions with a broad range of nucleophiles under relatively mild conditions. The primary reactions leveraged in fragrance synthesis are:

-

Esterification: Reaction with alcohols to form esters.

-

Amidation: Reaction with amines to form amides.

A critical consideration in these reactions is the formation of hydrogen chloride (HCl) as a byproduct.[4][6] HCl is corrosive and can cause unwanted side reactions. Therefore, its neutralization through the addition of a non-nucleophilic base (e.g., triethylamine, pyridine) is a standard and essential part of the protocol.

The general synthetic approach is visualized in the diagram below.

Figure 1: General synthetic pathways from 5-Methylpyrazine-2-carbonyl chloride.

Experimental Application Protocols

CRITICAL SAFETY & HANDLING PRECAUTIONS

Acyl chlorides demand rigorous safety protocols. Failure to adhere to these guidelines can result in equipment damage, reaction failure, and serious personal injury.

-

Corrosivity and Moisture Sensitivity: 5-Methylpyrazine-2-carbonyl chloride is corrosive and reacts violently with water and other protic solvents, releasing toxic HCl gas.[7][8] All reactions must be conducted under strictly anhydrous (moisture-free) conditions in a well-ventilated chemical fume hood.[6][9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-resistant lab coat.

-

Inert Atmosphere: Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the starting material by atmospheric moisture.

-

Glassware: All glassware must be thoroughly dried before use, either in an oven ( >120 °C) overnight or by flame-drying under vacuum.

Table 1: Hazard Profile of Key Reagents

| Reagent | Key Hazards | Handling Precautions |

| 5-Methylpyrazine-2-carbonyl chloride | Corrosive, moisture-sensitive, reacts with water to produce HCl gas.[8] | Handle only in a fume hood under inert gas. Use dry glassware and solvents.[9] |

| Triethylamine (Et₃N) | Flammable, corrosive, toxic upon inhalation. | Use in a fume hood. Avoid contact with skin and eyes. |

| Dichloromethane (DCM) | Volatile, potential carcinogen. | Use in a fume hood. Minimize inhalation exposure. |

Protocol 1: Synthesis of a 5-Methylpyrazine-2-Carboxylate Ester

This protocol details a general procedure for the synthesis of an ester, exemplified by the reaction with isobutyl alcohol to create isobutyl 5-methylpyrazine-2-carboxylate, a compound anticipated to have nutty and fruity notes.

Objective: To synthesize a novel pyrazine ester via nucleophilic acyl substitution.

Materials & Reagents:

-

5-Methylpyrazine-2-carbonyl chloride

-

Isobutyl alcohol (anhydrous)

-

Triethylamine (Et₃N), distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet

Step-by-Step Methodology:

-

Reaction Setup:

-

Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Establish an inert atmosphere using a nitrogen or argon balloon/line.

-

In the flask, dissolve isobutyl alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice-water bath. Stirring is essential.

-

-

Reagent Addition:

-

Dissolve 5-Methylpyrazine-2-carbonyl chloride (1.0 eq.) in a separate volume of anhydrous DCM.

-

Transfer this solution to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirring, cooled alcohol/base mixture over 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products. The base immediately neutralizes the generated HCl, driving the reaction to completion.

-

-

Reaction & Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 2-4 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting alcohol.

-

-

Aqueous Workup:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Pour the mixture into a separatory funnel and wash sequentially with:

-

Water (to remove the bulk of the salt).

-

Saturated NaHCO₃ solution (to remove any remaining HCl).

-

Brine (to break up emulsions and begin drying the organic layer).

-

-

Self-Validation: The bicarbonate wash is a key step. The absence of effervescence (CO₂ gas) indicates that all acidic components have been successfully neutralized.

-

-

Isolation and Purification:

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure ester.

-

Protocol 2: Synthesis of a 5-Methylpyrazine-2-Carboxamide

This protocol outlines the synthesis of an amide, using benzylamine as an example. Amides often introduce creamy, fatty, or background warmth to a fragrance profile.

Objective: To synthesize a novel pyrazine amide. The procedure is similar to esterification, with minor modifications.

Step-by-Step Methodology:

-

Reaction Setup: Follow the same setup as Protocol 1. Dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM and cool to 0 °C.

-

Reagent Addition: Add the DCM solution of 5-Methylpyrazine-2-carbonyl chloride (1.0 eq.) dropwise as described previously.

-

Reaction & Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC for the disappearance of benzylamine.

-

Workup & Purification: The workup and purification steps are identical to those described in Protocol 1. The final product, N-benzyl-5-methylpyrazine-2-carboxamide, is isolated after chromatography.

Workflow Visualization & Data Summary

The experimental process can be summarized in the following workflow diagram.

Figure 2: Standard experimental workflow for pyrazine derivative synthesis.

Table 2: Examples of Synthesizable Fragrance Derivatives

| Nucleophile (Alcohol/Amine) | Product Type | Expected Aroma Profile Contribution |

| Ethanol | Ester | Fruity, rum-like, enhances the roasted pyrazine base. |

| Phenethyl Alcohol | Ester | Floral (rose, hyacinth) notes fused with a nutty background. |

| Linalool | Ester | Complex floral-woody and citrus notes with a gourmand twist. |

| Furfuryl Mercaptan (Thiol) | Thioester | Intense roasted coffee notes (use in extreme dilution). |

| Benzylamine | Amide | Adds depth, warmth, and a subtle creamy, floral character. |

| Aniline | Amide | Can introduce interesting leather or animalic facets. |

Characterization & Quality Control

Confirmation of the product's identity and purity is paramount. The following techniques are standard in the field:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The primary tool in the fragrance industry. It confirms the molecular weight of the product and provides a purity assessment via the chromatogram. The olfactory port (sniff port) on a GC allows for direct characterization of the scent of the pure compound as it elutes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the synthesized molecule. The chemical shifts and coupling patterns confirm that the desired ester or amide linkage has been formed.[10]

-

Infrared (IR) Spectroscopy: Useful for quickly confirming the functional group transformation. The disappearance of the broad O-H stretch (from the starting alcohol) and the appearance of a strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹ (for esters) or 1650-1680 cm⁻¹ (for amides) is a key indicator of a successful reaction.

By employing 5-Methylpyrazine-2-carbonyl chloride as a reactive intermediate, fragrance chemists can readily access a vast chemical space of novel pyrazine derivatives. The protocols and principles outlined herein provide a robust framework for the synthesis, purification, and characterization of these potent aromatic compounds.

References

-

Scent Journer. (n.d.). The Chemistry of Pyrazines: Adding Nutty and Green Notes to Perfumes. Scent Journer. [Link]

-

Perfumer & Flavorist. (n.d.). Pyrazines for Fragrances. Perfumer & Flavorist. [Link]

-

Mortzfeld, F. B., Hashem, C., Vranková, K., Winkler, M., & Rudroff, F. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), e2000064. [Link]

- Pittet, A. O., & Bidmead, D. S. (1972). U.S. Patent No. US3669908A.

-

Tan, K. L., et al. (2018). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

- Todd, A. S. (1975). U.S. Patent No. US3884842A.

-

Mahato, M., et al. (2011). Greener approach toward one pot route to pyrazine synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(8), 1667-1675. [Link]

-

Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng. [Link]

-

Mortzfeld, F. B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. [Link]

-

Wikipedia. (n.d.). Acyl chloride. Wikipedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage in Chemical Processes. [Link]

-

ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?. [Link]

-

Fiveable. (n.d.). Acid chlorides. Fiveable. [Link]

-

Slideshare. (n.d.). Synthesis and reactions of Pyrazine. [Link]

-

Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Metabolites, 12(9), 838. [Link]

- Wang, Y. (1992). CN Patent No. CN1155581C.

Sources

- 1. scentjourner.com [scentjourner.com]

- 2. d-nb.info [d-nb.info]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 7. nbinno.com [nbinno.com]

- 8. Pyrazine-2-carbonyl chloride, 90+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 9. researchgate.net [researchgate.net]

- 10. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 5-Methylpyrazine-2-carbonyl Chloride

Welcome to the technical support center for the synthesis of 5-Methylpyrazine-2-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. As Senior Application Scientists, we aim to move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of 5-Methylpyrazine-2-carbonyl chloride from its corresponding carboxylic acid.

Q1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I fix them?

A1: Low yield is the most common issue, typically stemming from one of four areas: starting material quality, reaction conditions, work-up procedure, or product instability.

1. Purity and Dryness of Starting Material:

-

The Problem: 5-Methylpyrazine-2-carboxylic acid can be hygroscopic, and any residual water will consume your chlorinating agent, drastically reducing the yield. Impurities from the synthesis of the starting material can also interfere with the reaction.

-

The Solution:

-

Drying: Ensure your starting carboxylic acid is thoroughly dried before use. This can be achieved by drying under high vacuum for several hours, azeotropic distillation with toluene, or by co-evaporating with an anhydrous solvent.

-

Purity Check: Verify the purity of your 5-Methylpyrazine-2-carboxylic acid via NMR or melting point analysis. A melting point of 165-167 °C is expected for pure material[1]. If impure, recrystallization may be necessary.

-

2. Suboptimal Reaction Conditions:

-

The Problem: The conversion to the acyl chloride may be incomplete. This can be due to insufficient reaction time, incorrect temperature, or an inappropriate choice of chlorinating agent for your setup.

-

The Solution:

-

Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and cost-effective choice. However, it often requires heating (reflux) to drive the reaction to completion[2][3]. Oxalyl chloride is more reactive and allows for milder conditions (e.g., 0 °C to room temperature), but is more expensive[2][4].

-

Temperature and Time: If using SOCl₂, ensure the reaction is heated to reflux (typically in a solvent like toluene or using excess SOCl₂ as the solvent) for a sufficient period (e.g., 2-6 hours)[5]. Monitor the reaction via TLC or by observing the cessation of gas evolution (HCl and SO₂).

-

Catalysis: For both thionyl chloride and oxalyl chloride, the addition of a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) can significantly accelerate the reaction rate. DMF reacts with the chlorinating agent to form the Vilsmeier reagent in situ, which is a more potent acyl chlorination agent[6].

-

3. Inefficient Work-up and Product Isolation:

-

The Problem: 5-Methylpyrazine-2-carbonyl chloride is a highly reactive compound, sensitive to moisture[7][8]. Exposure to atmospheric humidity or aqueous solutions during work-up can rapidly hydrolyze it back to the carboxylic acid.

-

The Solution:

-

Anhydrous Conditions: All glassware must be flame- or oven-dried and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Removal of Excess Reagent: The key to isolation is the efficient removal of excess chlorinating agent and solvent. Both excess SOCl₂ (boiling point: 79 °C) and oxalyl chloride (boiling point: 62-65 °C) are volatile and can be removed under reduced pressure[2][3]. Care must be taken to avoid heating the product excessively during this step to prevent decomposition.

-

Direct Use: Due to its reactivity, the crude 5-Methylpyrazine-2-carbonyl chloride is often not purified but used directly in the subsequent reaction step (e.g., for amide or ester formation)[3].

-

Below is a logic diagram to guide your troubleshooting process for low yield issues.

Caption: Troubleshooting workflow for low yield synthesis.

Q2: My final product is a dark, tarry material instead of the expected solid. What's happening?

A2: Dark coloration and tar formation are usually indicative of decomposition or significant side reactions.

-

The Cause: Overheating is a primary culprit. While reactions with thionyl chloride require heat, excessive temperatures or prolonged heating can cause the pyrazine ring or the acyl chloride product to decompose. The pyrazine ring itself has a degree of aromaticity, but it can be susceptible to polymerization or degradation under harsh acidic conditions (from byproduct HCl) and high heat.

-

The Solution:

-

Temperature Control: Use a thermostatically controlled heating mantle or oil bath to maintain a steady reflux temperature. Avoid aggressive, uncontrolled heating.

-

Reaction Monitoring: Monitor the reaction closely. Once the starting material is consumed (as determined by TLC), proceed with the work-up promptly. Do not leave the reaction heating unnecessarily for extended periods.

-

Consider a Milder Reagent: If overheating is a persistent issue, switching to oxalyl chloride with DMF catalysis at room temperature is an excellent alternative that avoids high temperatures altogether[2][4].

-

Frequently Asked Questions (FAQs)

Q3: Which chlorinating agent is better: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?

A3: The "better" reagent depends on your specific needs, scale, and substrate sensitivity. Both are effective, but they have distinct advantages and disadvantages.

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | Good, but often requires heat (reflux)[2]. | Very high, reaction proceeds at low temp or RT[4]. |

| Byproducts | SO₂(g) and HCl(g)[9]. | CO(g), CO₂(g), and HCl(g)[3]. |

| Work-up | Relatively easy; byproducts are gaseous. Excess reagent is volatile (BP 79 °C)[2][6]. | Very clean; all byproducts are gaseous. Excess reagent is highly volatile (BP 62-65 °C)[2]. |

| Side Reactions | Higher temperatures and HCl byproduct can affect sensitive functional groups[3]. | Milder conditions reduce the risk of thermal decomposition or acid-sensitive side reactions[2]. |

| Cost | Lower cost, often preferred for large-scale synthesis[2]. | Significantly more expensive. |

| Catalyst | Reaction can be accelerated with catalytic DMF[6]. | Almost always used with catalytic DMF[4]. |

Expert Recommendation: For small-scale, research-level synthesis where yield and purity are paramount, oxalyl chloride is often the superior choice due to its mild conditions and clean work-up[2]. For large-scale industrial processes where cost is a major factor, thionyl chloride remains the standard.

Caption: Step-by-step experimental workflow for synthesis.

References

- Vertex AI Search. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.

- Ullah, F., et al. (n.d.). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci.

- Gore, R. P., et al. (2011). A review on various methods of amide synthesis. Der Pharma Chemica, 3(3), 409-421.

- Sciencemadness.org. (2016).

- BenchChem. (2025).

- BenchChem. (2025).

- Reis, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- Guidechem. (n.d.). How to Prepare 5-Methylpyrazine-2-carboxylic Acid?

- Pipzine Chemicals. (n.d.).

- Reddit. (2016).

- Google Patents. (n.d.).

- Patsnap Eureka. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.

- Google Patents. (n.d.). CN103787990A - Preparation method of 5-methylpyrazine-2-carboxylic acid.

- Sciencemadness Discussion Board. (2020). Pyrazine Synthesis?

- Organic Syntheses. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups.

- Technoarete. (n.d.). Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime.

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

- International Journal of Pharmaceutical Sciences and Research. (2021).

- Google Patents. (n.d.). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

- Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide.

- ResearchGate. (n.d.).

- Google Patents. (n.d.). CN107903218A - A kind of preparation method of 5 methylpyrazine, 2 carboxylic acid.

- Chemistry LibreTexts. (2015). 17.07: Conversion of carboxylic acids to acid chlorides.

- Patsnap Eureka. (n.d.). Preparation method of 5-methylpyrazine-2-carboxylic acid.

- Reddit. (2015). Need help in converting a carboxylic acid to an acyl chloride.

- Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.

- Fisher Scientific. (n.d.). Pyrazine-2-carbonyl chloride, 90+%, Thermo Scientific Chemicals.

Sources

- 1. CN103787990A - Preparation method of 5-methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 2. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Page loading... [guidechem.com]

- 6. reddit.com [reddit.com]

- 7. Pyrazinecarbonyl Chloride | Properties, Uses, Safety, Synthesis & Supplier Information China [pipzine-chem.com]

- 8. Pyrazine-2-carbonyl chloride, 90+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 9. chemguide.co.uk [chemguide.co.uk]

Technical Support Center: Stability & Handling of 5-Methylpyrazine-2-carbonyl chloride

Executive Summary: The "Kinetic Trap"

5-Methylpyrazine-2-carbonyl chloride is a high-value electrophile, widely utilized as a key intermediate in the synthesis of sulfonylurea anti-diabetic agents (e.g., Glipizide) and various kinase inhibitors.

The Core Problem: This molecule exists in a "kinetic trap." The electron-deficient pyrazine ring makes the carbonyl carbon exceptionally electrophilic, while the basic nitrogen atoms at positions 1 and 4 create an internal self-destruct mechanism. Unlike benzoyl chloride, this compound is not just moisture-sensitive; it is autocatalytically unstable .

This guide provides the forensic tools to diagnose degradation and the operational protocols to prevent it.

Mechanism of Instability (The "Why")

To troubleshoot effectively, you must understand the two primary degradation pathways.

Pathway A: The Hydrolysis-Autocatalysis Loop

Upon contact with trace moisture, the acid chloride hydrolyzes to 5-methylpyrazine-2-carboxylic acid and HCl.

-

The Danger: In standard acid chlorides, HCl is a byproduct. In pyrazines, the generated HCl protonates the pyrazine nitrogen. This protonation pulls electron density further from the carbonyl group, making the remaining acid chloride 10x-100x more susceptible to nucleophilic attack by water. This is an accelerating feedback loop.

Pathway B: Self-Quaternization (The "Brown Gum" Effect)

In concentrated solutions or melts, the nucleophilic nitrogen of one molecule can attack the electrophilic carbonyl of another. This leads to the formation of acyl-pyridinium-like salts and oligomers, visually observed as the material turning from off-white crystals to a yellow/brown viscous gum.

Visualizing the Degradation

Figure 1: The dual-threat degradation mechanism. Note the red "Accelerated Hydrolysis" loop caused by HCl generation.

Diagnostic Troubleshooting (The "What")

Before using a stored batch, perform this triage.

Visual & Physical Triage Table

| Status | Visual Appearance | Physical State | Action Required |

| Optimal | White to pale cream crystalline solid | Free-flowing powder | Proceed. Safe for use. |

| Compromised | Yellow or light orange tint | Clumping or sticky aggregates | Purify. Recrystallize or use excess equivalents. |

| Critical | Dark brown/black | Viscous gum or hard "rock" | Discard. Irreversible polymerization has occurred. |

Analytical Forensics (NMR/IR)

-

¹H-NMR (CDCl₃):

-

The Shift Check: The methyl group of the Acid Chloride typically appears around δ 2.70-2.80 ppm .

-

The Degradant: The methyl group of the Carboxylic Acid shifts upfield (lower ppm) or downfield depending on concentration/pH, often appearing distinct from the chloride.

-

The "Ghost" Peak: Look for a broad singlet >10 ppm. If present, you have significant hydrolysis (COOH proton).

-

-

FT-IR:

-

Acid Chloride C=O: Sharp, intense band ~1760–1780 cm⁻¹.

-

Carboxylic Acid C=O: Broadening band ~1700–1730 cm⁻¹.

-

Rule of Thumb: If the 1700 region intensity is >10% of the 1770 region, purification is required.

-

Operational Protocols (The "How")

Protocol A: Synthesis & Immediate Use (Recommended)

Because storage is risky, in situ generation is the gold standard.

-

Reagents: Suspend 5-methylpyrazine-2-carboxylic acid in anhydrous DCM or Toluene.

-

Chlorination: Add Oxalyl Chloride (1.2 equiv) and catalytic DMF (1-2 drops).

-

Note: Avoid Thionyl Chloride (

) if possible, as removing residual

-

-

Workup: Evaporate solvent under reduced pressure. Do not use water workup. [1]

-

Azeotrope: Add dry toluene and evaporate again (2x) to strip residual HCl.

-

Usage: Redissolve immediately in the reaction solvent and use.

Protocol B: Long-Term Storage (The "Double-Wall" Method)

If you must store the isolated solid:

-

Container: Use a Schlenk tube or a vial with a PTFE-lined septum.

-

Atmosphere: Flush with Argon (heavier than air, provides better blanket than

).[2] -

Secondary Containment: Place the vial inside a secondary jar containing P₂O₅ (Phosphorus Pentoxide) or activated molecular sieves.

-

Temperature: Store at -20°C .

-

Critical: Allow the vial to warm to room temperature before opening to prevent condensation from entering.

-

Workflow Visualization

Figure 2: The "Warm-to-Room-Temp" step is the most frequently skipped safety measure, leading to condensation-induced failure.

Frequently Asked Questions (FAQs)

Q1: Can I store 5-Methylpyrazine-2-carbonyl chloride in solution (e.g., DCM stock)? A: No. Even "anhydrous" DCM contains ppm levels of water. Over 24 hours, the HCl generated from trace hydrolysis will catalyze the decomposition of the entire stock. If you must store it in solution, use Toluene (less hygroscopic than DCM/THF) and use it within 48 hours.

Q2: My reaction turned black immediately upon adding the acid chloride. What happened? A: This is likely the "Base Shock." If you added the acid chloride to a mixture containing a strong amine base (like TEA or DIPEA) without cooling, the exotherm caused rapid polymerization.

-

Fix: Add the acid chloride solution dropwise at 0°C to the amine/nucleophile mixture.

Q3: How do I remove the carboxylic acid impurity if my batch has degraded? A:

-

Sublimation: If you have the equipment, sublimation under high vacuum is the best purification method.

-

Recrystallization: Dissolve in a minimum amount of dry CHCl₃ and add dry Hexane/Petroleum Ether until turbid. Cool to -20°C.

-

Regeneration: It is often easier to reflux the degraded material with excess Oxalyl Chloride to convert the acid impurity back into the chloride, rather than trying to separate them.

Q4: Why is the yield of my amide coupling low despite using fresh acid chloride? A: Check your base scavenger. The pyrazine nitrogens can compete with your nucleophile for the proton. Ensure you are using at least 2.5 - 3.0 equivalents of base (e.g., Triethylamine or Pyridine) to neutralize the HCl and prevent the pyrazine ring from becoming protonated and unreactive.

References

-

PubChem. (n.d.). Pyrazine-2-carbonyl chloride (Compound Summary).[1][3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Wipf, P. (2014).[6] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1] University of Pittsburgh. Retrieved October 26, 2023, from [Link]

-

Google Patents. (n.d.). Process for preparing 5-methyl pyrazine-2-carboxylic acid (CN1392143A).[7][8] (Context on the stability of the precursor acid). Retrieved October 26, 2023, from

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. molan.wdfiles.com [molan.wdfiles.com]

- 3. Pyrazinecarbonyl chloride | C5H3ClN2O | CID 88279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 50886-34-5 | 5-Methylpyrazine-2-carbonyl chloride - AiFChem [aifchem.com]

- 5. Pyrazine-2-carbonyl chloride, 90+%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Preparation method of 5-methylpyrazine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

optimization of reaction conditions for 5-Methylpyrazine-2-carbonyl chloride

Current Status: Operational | Topic: Synthesis & Optimization | Target: 5-Methylpyrazine-2-carbonyl chloride (CAS: 39880-77-8)

Executive Summary

This guide addresses the synthesis and handling of 5-Methylpyrazine-2-carbonyl chloride , a critical electrophilic intermediate primarily used in the manufacture of sulfonylurea antidiabetics (e.g., Glipizide).

Users frequently encounter three core failure modes: incomplete conversion , hydrolytic degradation , and tar formation during workup. This technical resource provides a self-validating protocol and troubleshooting logic to mitigate these risks.

Module 1: The Optimized Protocol (Gold Standard)

Context: The conversion of 5-methylpyrazine-2-carboxylic acid to its acid chloride requires activation. While thionyl chloride (

Standard Operating Procedure (SOP)

| Parameter | Recommendation | Technical Rationale |

| Reagent | Thionyl Chloride ( | Acts as both solvent and reagent. Drives equilibrium by releasing gaseous byproducts ( |

| Stoichiometry | 5.0 – 10.0 equivalents | Excess is required to maintain solubility of the protonated pyrazine species and ensure complete consumption of water. |

| Catalyst | DMF (1–3 mol%) | Critical: Forms the Vilsmeier-Haack active species (chloroiminium ion), which is far more electrophilic than |

| Temperature | Reflux ( | Required to overcome the activation energy of the deactivated heteroaromatic acid. |

| Solvent | Neat (preferred) or Toluene | Toluene allows for higher reflux temperatures than DCM and facilitates azeotropic removal of residual |

| Workup | Azeotropic Distillation | Removal of excess |

Module 2: Mechanism & Process Logic

Understanding the catalytic cycle is essential for troubleshooting. If your reaction stalls, it is likely due to the failure of the DMF catalytic loop.

Figure 1: The DMF catalytic cycle converts the carboxylic acid to the acid chloride via a highly reactive chloroiminium intermediate.

Module 3: Troubleshooting Guides & FAQs

Category A: Reaction Monitoring & Conversion

Q: My TLC/HPLC shows starting material remaining even after 4 hours of reflux. What is wrong? Diagnosis: This is a classic "Activation Failure." The pyrazine ring is electron-withdrawing, making the carboxylic acid oxygen a poor nucleophile. Corrective Action:

-

Check Catalyst: Ensure you added DMF. Without it, the reaction on this substrate is kinetically extremely slow.

-

Check Moisture: If your

is old/wet, it hydrolyzes to -

Validation Protocol: Do not inject the reaction mixture directly into HPLC.

-

Step 1: Take a 50 µL aliquot.

-

Step 2: Quench into 500 µL dry Methanol (MeOH).

-

Step 3: Analyze for the Methyl Ester derivative.

-

Logic: If the Methyl Ester peak is dominant, your Acid Chloride conversion is complete. If you see the Acid peak, the reaction is incomplete.

-

Q: The reaction mixture turned black/tarry. Is the product ruined? Diagnosis: Pyrazines are sensitive to harsh acidic conditions at high temperatures, potentially leading to polymerization or ring degradation. Corrective Action:

-

Reduce Temperature: If running neat, switch to Toluene as a solvent and lower the bath temperature to 65–70°C.

-

Inert Atmosphere: Ensure a strict Nitrogen/Argon blanket. Oxygen at reflux temperatures can promote radical chlorination of the 5-methyl group (side chain chlorination).

Category B: Isolation & Handling

Q: Upon removing the solvent, the product is a sticky gum/oil instead of a solid. Why? Diagnosis: This is usually due to trapped thionyl chloride or the formation of the hydrochloride salt of the pyrazine. Corrective Action:

-

The Toluene Chase: Add fresh toluene to the crude residue and rotovap again. Repeat 3x. This azeotropically removes the last traces of

. -

Free Base Consideration: The pyrazine nitrogen can protonate (

). The "gum" might be the hydrochloride salt. If your next step involves a basic coupling (e.g., Schotten-Baumann conditions), the salt form is acceptable.

Q: How do I store the acid chloride? It seems to lose potency within days. Diagnosis: Hydrolysis. The pyrazine carbonyl chloride is highly moisture-sensitive.[2] Corrective Action:

-

Immediate Use: It is strongly recommended to use this intermediate in situ (telescoped process) without long-term storage.

-

Storage Protocol: If storage is unavoidable:

-

Store under Argon.

-

Temperature: -20°C.

-

Container: Schlenk flask or sealed vial with parafilm/tape.

-

Self-Check: Before use, run the "Methanol Quench" test (see above) to determine active purity.

-

Module 4: Process Decision Tree

Use this logic flow to determine the next step in your experiment.

Figure 2: Decision matrix for reaction monitoring and workup optimization.

References

-

Pfizer Inc. (1972). Process for preparation of benzenesulphonylurea compounds (Glipizide).[3][4] US Patent 3,669,966. Link

-

Wuhan Wuyao Pharmaceutical Co Ltd. (2012).[3] Novel synthesis route of glipizide.[3] CN Patent 102993106B.[3] Link

-

BenchChem. (2025).[2][5] Troubleshooting common issues in the synthesis of pyrazine derivatives.Link

- Clayden, J., et al. (2012). Organic Chemistry (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Oxford University Press. (General reference for Vilsmeier-Haack mechanism with SOCl2/DMF).

-

GuideChem. (2024). Synthesis of 5-Methylpyrazine-2-carboxylic Acid and Derivatives.[6][7][8][9][10][11]Link

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102993106B - Novel synthesis route of glipizide - Google Patents [patents.google.com]

- 4. CN102993106A - Novel synthesis route of glipizide - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2018078657A1 - Process for preparation of glipizide - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

- 8. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 10. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]

- 11. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]

Comparative Guide: Electronic and Synthetic Divergence of 5-Substituted Pyrazine-2-carbonyl Chlorides

Executive Summary: The "Fixed" vs. "Functionalizable" Core

In medicinal chemistry, the choice between 5-Methylpyrazine-2-carbonyl chloride (5-MPCC) and 5-Chloropyrazine-2-carbonyl chloride (5-CPCC) is rarely about availability; it is a strategic decision regarding the final architecture of the drug candidate.

-

5-MPCC is a "Fixed Core" reagent. The methyl group serves as a lipophilic anchor or a metabolic soft spot. It is the precursor of choice when the pyrazine ring is intended to remain a static structural element, as seen in the lipid-lowering drug Acipimox .

-

5-CPCC is a "Divergent Scaffold" reagent. It functions as a dual electrophile.[1] While it performs standard amidation, the chlorine atom at the C-5 position is activated for Nucleophilic Aromatic Substitution (SNAr), enabling late-stage diversification of the pyrazine ring itself.

This guide analyzes the electronic underpinnings of these reagents and provides validated protocols for their application.

Electronic Landscape & Reactivity

The reactivity difference lies in the substituent effect at the C-5 position relative to the C-2 carbonyl group.

Electrophilicity and Hydrolysis

The pyrazine ring is electron-deficient (π-deficient). The substituent at C-5 modulates the electrophilicity of the carbonyl carbon at C-2 via inductive (

| Feature | 5-Methyl (5-MPCC) | 5-Chloro (5-CPCC) | Impact on Synthesis |

| Electronic Effect | 5-CPCC Carbonyl is "Hotter" | ||

| Carbonyl Reactivity | Moderate | High | 5-CPCC requires lower temps |

| Hydrolysis Rate | Fast ( | Very Fast ( | 5-CPCC demands strict anhydrous handling |

| C-5 Reactivity | Inert (under standard conditions) | Active (SNAr) | 5-CPCC allows ring substitution |

Mechanistic Insight:

In 5-CPCC, the chlorine atom exerts a strong inductive withdrawal (

Visualization of Reactivity Pathways

Figure 1: Divergent synthetic pathways. 5-MPCC leads to a terminal product, while 5-CPCC opens a gateway to library generation via SNAr.

Synthetic Protocols

Protocol A: Standard Amide Coupling (For Both)

Use this for general scaffold attachment.

Reagents:

-

Acid Chloride (1.0 equiv)

-

Amine Partner (1.1 equiv)

-

DIPEA or TEA (1.5 - 2.0 equiv)

-

DCM (Anhydrous)

Procedure:

-

Preparation: Dissolve the amine and base in anhydrous DCM under

atmosphere. -

Addition (Crucial Difference):

-

For 5-MPCC: Add the acid chloride solution dropwise at 0°C . Allow to warm to RT.

-

For 5-CPCC: Add the acid chloride solution dropwise at -10°C to -20°C . The enhanced electrophilicity can lead to bis-acylation or hydrolysis if uncontrolled.

-

-

Workup: Quench with saturated

. Extract with DCM. -

Purification: Silica gel chromatography (EtOAc/Hexanes).

Validation Check:

-

Monitor by TLC. 5-CPCC disappears faster than 5-MPCC.

-

Warning: If using 5-CPCC, avoid nucleophilic solvents (MeOH, EtOH) during the reaction, as they will compete with the amine to form esters.

Protocol B: Orthogonal SNAr Diversification (Specific to 5-CPCC)

Use this to replace the Chlorine atom with a new functional group (Amine, Ether, Thiol).

Concept: The carbonyl group at C-2 acts as an electron-withdrawing group (EWG) para to the chlorine at C-5. This activates the C-5 position for Nucleophilic Aromatic Substitution (SNAr), a reaction that is difficult on a neutral chloropyrazine.

Reagents:

-

5-Chloro-pyrazine-2-carboxamide derivative (Product from Protocol A)

-

Nucleophile (e.g., Morpholine, Phenol, Thiol)

-

Base:

(for phenols/thiols) or excess amine -

Solvent: DMF or DMSO (Polar Aprotic is required)

Procedure:

-

Dissolve the 5-chloro-amide substrate in DMF (0.2 M).

-

Add nucleophile (1.2 - 1.5 equiv) and base (

, 2.0 equiv). -

Heat: Stir at 60°C - 80°C for 2-6 hours. (Note: The amide group activates the ring, allowing milder conditions than unactivated pyrazines which often require >100°C).

-

Workup: Pour into ice water. Precipitate often forms. Filter or extract with EtOAc.

Case Studies & Applications

Case Study 1: Acipimox (The 5-Methyl Route)

Drug: Acipimox (Olbetam) Class: Lipid-lowering agent (Niacin derivative).[2] Role of 5-MPCC: The 5-methyl group is essential for the drug's lipophilicity and pharmacokinetics. It is not a leaving group.

-

Synthesis Note: Industrial synthesis often starts with 5-methylpyrazine-2-carboxylic acid, activating it to the acid chloride (5-MPCC) in situ using

, followed by oxidation to the N-oxide [1]. -

Takeaway: Use 5-MPCC when the methyl group is a permanent feature of the pharmacophore.

Case Study 2: Pyrazine Library Generation (The 5-Chloro Route)

Application: Kinase Inhibitor Discovery. Role of 5-CPCC: Used to generate "SAR" (Structure-Activity Relationship) libraries.

-

Workflow:

-

React 5-CPCC with a core scaffold (e.g., an aniline) to form the amide.

-

Split the batch.

-

React each sub-batch with a different nucleophile (methoxy, amino, thio) to displace the 5-Cl.

-

-

Advantage: This "Late-Stage Diversification" creates analogs with vastly different polarities and H-bond properties from a single common intermediate [2].

Handling & Stability Data

| Property | 5-Methylpyrazine-2-carbonyl chloride | 5-Chloropyrazine-2-carbonyl chloride |

| Physical State | Solid (low melting) or Oil | Solid (crystalline) |

| Storage | 2-8°C, Inert Gas | -20°C, Double-sealed, Inert Gas |

| Lachrymator | Yes (Moderate) | Yes (Severe) |

| Main Impurity | 5-Methylpyrazine-2-carboxylic acid | 5-Chloropyrazine-2-carboxylic acid |

Critical Safety Note: Both compounds release HCl gas upon contact with moisture. 5-CPCC is particularly aggressive; opening a bottle in humid air can visibly fume immediately. Always handle in a fume hood.

References

-

Acipimox Synthesis & Mechanism

-

Nucleophilic Substitution of Chloropyrazines

-

General Reactivity of Pyrazine Carbonyls

-

Title: 5-Chloropyrazine-2-carboxylic acid - Versatile Building Block.[10]

- Source: Chem-Impex Intern

- Context: Details the use of the chloro-derivative as a "dual electrophile" in pharmaceutical development.

-

Sources

- 1. Buy 2-chloropyrimidine-5-carbonyl Chloride (EVT-387100) | 110099-99-5 [evitachem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What is the mechanism of Acipimox? [synapse.patsnap.com]

- 4. What is Acipimox used for? [synapse.patsnap.com]

- 5. Synthisis of 5-methylprazine-2-carboxylic acid [chinjmap.com]

- 6. researchgate.net [researchgate.net]

- 7. chemconnections.org [chemconnections.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

Spectral Fingerprinting: 5-Methylpyrazine-2-carbonyl Chloride vs. Precursors and Products

Executive Summary

5-Methylpyrazine-2-carbonyl chloride (MPCC) is a high-energy electrophilic intermediate critical in the synthesis of pyrazine-based pharmaceuticals, including the anti-tuberculosis agent Pyrazinamide and the sulfonylurea antidiabetic Glipizide.

Because MPCC is moisture-sensitive and highly reactive, it is rarely isolated. Instead, it is generated in situ from 5-methylpyrazine-2-carboxylic acid (MPCA) using thionyl chloride (

This guide provides a definitive spectral comparison to distinguish MPCC from its stable precursor (MPCA) and its downstream amide products, enabling precise reaction monitoring.

Part 1: The Chemical Context & Reaction Pathway[1]

The transformation relies on activating the carboxylic acid into an acyl chloride, followed by nucleophilic acyl substitution.

Reaction Scheme

The following diagram outlines the synthesis of MPCC and its subsequent conversion to a carboxamide derivative (e.g., Glipizide intermediate).

Figure 1: Synthetic pathway from MPCA to Amide via the MPCC intermediate. Note the risk of hydrolysis reverting MPCC back to MPCA.

Part 2: Spectral Fingerprinting (Comparison)

Distinguishing these three species requires tracking specific functional group changes. Infrared (IR) spectroscopy is the preferred method for real-time monitoring (PAT) due to the distinct carbonyl shifts.

Infrared (IR) Spectroscopy

The carbonyl (

| Feature | Precursor (MPCA) | Intermediate (MPCC) | Product (Amide) | Mechanistic Insight |

| C=O Stretch | 1710–1730 cm⁻¹ | 1775–1790 cm⁻¹ | 1650–1690 cm⁻¹ | Electron-withdrawing Cl atom increases bond order (frequency) in MPCC. Resonance in amides lowers frequency.[2] |

| O-H / N-H | Broad: 2500–3300 cm⁻¹ | Absent | Sharp: 3200–3400 cm⁻¹ | Disappearance of broad Acid O-H confirms activation. Appearance of N-H confirms amidation. |

| Fingerprint | C-O stretch ~1290 cm⁻¹ | C-Cl stretch ~700–750 cm⁻¹ | Amide II band ~1550 cm⁻¹ | C-Cl is weak/hard to see; rely on Carbonyl shift. |

Critical Observation: If you observe a peak at 1780 cm⁻¹ appearing while the 1710 cm⁻¹ peak disappears, the chloride is forming. If the 1780 cm⁻¹ peak diminishes and 1710 cm⁻¹ reappears, moisture has entered the system (hydrolysis).

Proton NMR (¹H-NMR)

NMR is typically performed offline. Note: MPCC must be analyzed in anhydrous deuterated solvents (e.g.,

| Proton Position | Precursor (MPCA) | Intermediate (MPCC) | Product (Amide) |